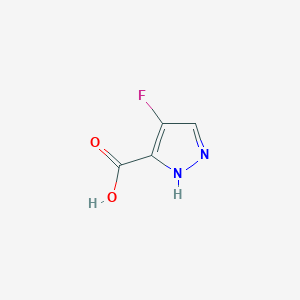

4-fluoro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXNFMBCBLMCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-91-3 | |

| Record name | 4-fluoro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-fluoro-1H-pyrazole-3-carboxylic acid" CAS number

An In-Depth Technical Guide to 4-fluoro-1H-pyrazole-3-carboxylic acid

CAS Number: 881668-91-3

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 881668-91-3), a fluorinated heterocyclic building block of significant interest in modern drug discovery and materials science. We will explore its physicochemical properties, logical synthetic pathways, and critical applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable compound.

Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.[1][2] The introduction of a fluorine atom onto this heterocyclic system is a well-established strategy to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability, binding affinity, and membrane permeability.[3][4]

This compound combines three key structural features:

-

A Stable Pyrazole Core: A robust aromatic system known for its diverse biological activities.[1]

-

A C4-Fluorine Substituent: Strategically placed to modulate the electronic properties of the ring and block potential sites of metabolism without adding significant steric bulk.

-

A C3-Carboxylic Acid Group: A versatile functional handle that serves as a primary attachment point for generating diverse libraries of amides, esters, and other derivatives, which is a cornerstone of modern lead optimization campaigns.[5]

This unique combination makes it a highly sought-after intermediate for synthesizing complex molecules targeting a range of diseases.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 881668-91-3 | [6][7] |

| Molecular Formula | C₄H₃FN₂O₂ | [8] |

| Molecular Weight | 130.08 g/mol | [8] |

| Appearance | Solid | [6] |

| InChIKey | WCXNFMBCBLMCDP-UHFFFAOYSA-N | [8] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[6]

-

Hazard Classifications: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory tract irritation (Category 3).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[6][10]

-

First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes.[6][11] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person into fresh air.[6] If swallowed, rinse the mouth and consult a physician.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[6]

Synthesis and Reaction Mechanisms

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine source. The synthesis of pyrazole-3-carboxylic acids often utilizes precursors like furandiones or appropriately substituted β-ketoesters.[12][13]

Proposed Synthetic Workflow

A logical and experimentally sound approach to synthesize this compound involves the reaction of a fluorinated β-ketoester with hydrazine hydrate, followed by hydrolysis. This method is widely applicable and allows for the introduction of the key functional groups in a controlled manner.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Exemplary)

-

Cyclization: To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up & Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue, ethyl 4-fluoro-1H-pyrazole-3-carboxylate, can be purified by column chromatography or carried forward directly.

-

Hydrolysis: Dissolve the intermediate ester in a solution of sodium hydroxide (e.g., 2M aqueous). Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification & Product Collection: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The solid product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Choices:

-

Hydrazine Hydrate: It is the simplest and most common source of the N-N bond required to form the pyrazole ring.

-

Ethanol as Solvent: It is a polar protic solvent that effectively dissolves both the ketoester and hydrazine, facilitating the reaction.

-

Base-Mediated Hydrolysis: Saponification is a robust and high-yielding method for converting esters to carboxylic acids, which are often insoluble in the final acidic aqueous medium, simplifying isolation.

Applications in Drug Discovery and Development

The primary value of this compound lies in its function as a versatile intermediate for building more complex drug candidates. The carboxylic acid moiety is a gateway to a vast chemical space via amide bond formation, a reaction central to medicinal chemistry.

Caption: Role as a scaffold in discovery chemistry workflows.

Key Therapeutic Areas

-

Oncology: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of enzymes. The pyrazole scaffold can be elaborated via its carboxylic acid to introduce side chains that target specific residues, enhancing potency and selectivity.[2]

-

Inflammation: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as COX-2.[2] This scaffold can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: The pyrazole nucleus is present in various antibacterial and antifungal agents.[1][14] Libraries derived from this core can be screened to identify new compounds to combat drug-resistant pathogens.

The fluorine atom at the C4 position is particularly advantageous as it can enhance binding interactions through hydrogen bonding or dipole interactions while simultaneously blocking a common site of oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined structure, combining a biologically active pyrazole core with the metabolic stability conferred by fluorine and the synthetic versatility of a carboxylic acid, makes it an exemplary building block. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage its potential in the creation of next-generation chemical entities.

References

- SAFETY DATA SHEET. (n.d.). CymitQuimica.

- 881668-91-3|this compound. (n.d.). BLD Pharm.

- 4-Fluoro-1H-pyrazole 95 35277-02-2. (n.d.). Sigma-Aldrich.

- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.ResearchGate.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- 4-Fluoro-1H-pyrazole synthesis. (n.d.). ChemicalBook.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett.

- Safety Data Sheet. (2021). Biosynth.

- 4-Fluoro-1H-pyrazole | 35277-02-2. (n.d.). ChemicalBook.

- Safety Data Sheet. (n.d.). ChemScene.

- This compound (C4H3FN2O2). (n.d.). PubChemLite.

- 4-Fluoro-1H-pyrazole CAS 35277-02-2. (n.d.). Home Sunshine Pharma.

- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. (n.d.). PubChem.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). Request PDF.

- 4-Formyl-1H-pyrazole-3-carboxylic acid. (n.d.). Chem-Impex.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 881668-91-3|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C4H3FN2O2) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. biosynth.com [biosynth.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-fluoro-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of a fluorine atom onto the pyrazole scaffold can profoundly influence molecular properties, impacting biological activity, metabolic stability, and pharmacokinetic profiles. This document delves into the structural and electronic characteristics of the molecule, presents available and predicted physicochemical data, and offers detailed, field-proven methodologies for the experimental determination of its key parameters. The insights provided herein are intended to empower researchers in drug discovery and development to effectively utilize this versatile building block in the design of novel therapeutic agents and other advanced chemical entities.

Introduction: The Strategic Advantage of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[2] This strategic fluorination can lead to enhanced binding affinity to biological targets, improved membrane permeability, and reduced metabolic degradation, making fluorinated pyrazoles highly valuable in the development of new drugs and crop protection agents.[1][2] this compound is a key intermediate that combines the robust pyrazole core with the unique electronic properties of fluorine, offering a versatile platform for the synthesis of a wide array of bioactive compounds.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical behavior of a compound is to have a clear picture of its molecular structure and its unique identifiers for unambiguous referencing in research and procurement.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 881668-91-3 | [3] |

| Molecular Formula | C₄H₃FN₂O₂ | [4] |

| Molecular Weight | 130.08 g/mol | [4] |

| InChI | InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | [4] |

| InChIKey | WCXNFMBCBLMCDP-UHFFFAOYSA-N | [4] |

| SMILES | C1=NNC(=C1F)C(=O)O | [4] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the available and predicted data for this compound. It is important to note that where experimental data is not available, computationally predicted values are provided and should be considered as estimates.

Table 2: Physicochemical Data for this compound

| Property | Value | Method | Notes and Comparative Data |

| Melting Point | Not available | Experimental | The related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201 °C. |

| Boiling Point | Not available | Experimental | - |

| pKa | Not available | Experimental | The predicted pKa of the analogous 4-bromo-1H-pyrazole-3-carboxylic acid is ~2.63. The electron-withdrawing nature of the fluorine atom is expected to result in a similar or slightly lower pKa. |

| logP | 0.2 | Predicted (XlogP) | [4] This predicted value suggests that the compound is relatively hydrophilic. |

| Water Solubility | Not available | Experimental | The presence of both a carboxylic acid and a pyrazole ring suggests a degree of water solubility, which will be pH-dependent. |

| Appearance | Solid (predicted) | - | Most low molecular weight carboxylic acids are solids at room temperature. |

Spectroscopic and Crystallographic Data

Crystal Structure of 4-fluoro-1H-pyrazole

A study on the crystal structure of 4-fluoro-1H-pyrazole (the parent pyrazole without the carboxylic acid group) at 150 K reveals that the molecule is planar.[5] In the solid state, it forms one-dimensional chains through intermolecular N—H⋯N hydrogen bonds.[5] This propensity for hydrogen bonding is a key feature of the pyrazole ring system and will also be a dominant intermolecular interaction in the carboxylic acid derivative, influencing its melting point and solubility.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be inferred from the analysis of similar compounds:[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the pyrazole C-H proton, an N-H proton, and a carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct signals for the four carbon atoms in the molecule, with the carbon bearing the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.

-

¹⁹F NMR: This will show a singlet for the fluorine atom, providing a clean method for characterization.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and various C-N, C-C, and C-F stretching and bending modes.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols for Key Physicochemical Parameters

For researchers who wish to determine the physicochemical properties of this compound or its derivatives experimentally, the following established protocols provide a robust starting point.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If the compound's solubility is limited, a small, known percentage of a co-solvent like methanol can be added.

-

Standardization of Titrant: Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the analyte solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point can be determined from the inflection point of the titration curve, or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC provides a rapid and reliable method for estimating logP.

Figure 3: Workflow for logP determination by RP-HPLC.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound. Dissolve each standard in the mobile phase.

-

HPLC Conditions: Use a reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The analysis should be run under isocratic conditions. The dead time (t₀) can be determined by injecting a non-retained compound like uracil.

-

Calibration Curve: Inject each standard compound and record its retention time (tᵣ). Calculate the capacity factor, k = (tᵣ - t₀) / t₀. Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

logP Determination: Determine the retention time of the test compound, calculate its log(k) value, and then use the calibration curve to determine its logP.

Stability and Reactivity

Fluorinated pyrazoles generally exhibit high chemical and metabolic stability. The strong carbon-fluorine bond is resistant to cleavage. The pyrazole ring itself is aromatic and relatively stable to oxidation and reduction. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. It is advisable to store the compound in a cool, dry place, protected from light.

Conclusion

This compound is a valuable building block in modern chemical research, offering the potential to fine-tune the physicochemical and biological properties of target molecules. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation based on its known identifiers, predicted properties, and data from analogous structures. The detailed experimental protocols included herein empower researchers to fill these knowledge gaps and to confidently incorporate this and similar fluorinated pyrazoles into their research and development programs. As the importance of fluorinated heterocycles continues to grow, a thorough understanding of their fundamental properties will be paramount to unlocking their full potential.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). Zeitschrift für Kristallographie. New crystal structures, 240(4), 575-577.

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link].

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark.

- Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2022).

-

3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). Agriculture and Environment Research Unit (AERU). Retrieved January 19, 2026, from [Link].

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments.

-

This compound (C4H3FN2O2). PubChemLite. Retrieved January 19, 2026, from [Link].

- Recent Advances in the Synthesis of Pyrazole Deriv

- Structure property relationships of fluorinated carboxylic acid bioisosteres. (2025). Request PDF.

- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4166.

-

NMR Prediction. ACD/Labs. Retrieved January 19, 2026, from [Link].

- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(16), 4785.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.

- LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). Request PDF.

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved January 19, 2026, from [Link].

- pKa Data Compiled by R. Williams. (2022).

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved January 19, 2026, from [Link].

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1150.

- Physicochemical properties of fluorine-containing satur

- Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Medicinal and Chemical Sciences.

- High throughput HPLC method for determining Log P values. (2003).

- Chemistry of Fluorinated Carbon Acids: Synthesis, Physicochemical Properties, and Catalysis. (2011). Chemical Reviews, 111(11), 6933-6966.

- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2022). Organic Letters.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. 881668-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C4H3FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

A Guide to the Spectroscopic Characterization of 4-fluoro-1H-pyrazole-3-carboxylic Acid

Introduction: The Structural Imperative for a Privileged Scaffold

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these scaffolds, 4-fluoro-1H-pyrazole-3-carboxylic acid stands out as a versatile building block, prized for its potential in constructing complex bioactive molecules and functional materials.

The precise arrangement of its atoms—the placement of the fluorine, the carboxylic acid, and the tautomeric proton on the pyrazole ring—is critical to its function. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for its effective application. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this comprehensive spectroscopic profile serves as a definitive fingerprint for confirming the identity and purity of this compound, ensuring its reliable use in research and development.

The Analytical Workflow: A Multi-Modal Approach to Structural Verification

The unambiguous characterization of a molecule like this compound relies on a synergistic analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and culminates in a suite of NMR experiments to map the precise connectivity and electronic environment of every atom in the molecule.

Caption: Primary J-coupling interactions involving the fluorine atom in NMR analysis.

| Predicted NMR Spectral Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (Hz) | | ¹H | C5-H | ~8.0 - 8.5 | d (³JH-F ≈ 4-8 Hz) | | | N1-H | >13 (broad) | s (broad) | | | COOH | >13 (broad) | s (broad) | | ¹³C | C=O | ~160 - 165 | d (³JC-F ≈ 1-5 Hz) | | | C4 | ~145 - 155 | d (¹JC-F ≈ 240-260 Hz) | | | C3 | ~135 - 145 | d (²JC-F ≈ 10-20 Hz) | | | C5 | ~125 - 135 | d (²JC-F ≈ 10-20 Hz) | | ¹⁹F | C4-F | ~ -140 to -160 | d (³JF-H ≈ 4-8 Hz) |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of this compound is expected to be dominated by features from the carboxylic acid and the pyrazole ring.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum is typically acquired from a solid sample. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Interpretation of Key Vibrational Bands

-

O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in the IR spectrum. Due to strong intermolecular hydrogen bonding (dimerization), it appears as an extremely broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This broad absorption often overlaps with the C-H stretching region.

-

N-H Stretch (Pyrazole): A moderately broad absorption band is expected between 3200-3100 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. [2]* C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., ~3050-3100 cm⁻¹) is anticipated for the C5-H stretch.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band is expected in the region of 1725-1700 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid.

-

C=N and C=C Stretches (Ring): The pyrazole ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the range of 1250-1050 cm⁻¹.

-

O-H Bend (Out-of-Plane): A broad band near 920 cm⁻¹ is another characteristic feature of a dimeric carboxylic acid.

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity | | 3300 - 2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | | 3200 - 3100 | N-H stretch (Pyrazole Ring) | Medium, Broad | | ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, Sharp | | 1600 - 1450 | C=N / C=C stretches (Ring) | Medium to Strong | | 1250 - 1050 | C-F stretch | Strong | | ~920 | O-H bend (Out-of-Plane) | Medium, Broad |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Analysis: A high-resolution mass spectrometer (such as TOF, Orbitrap, or FT-ICR) is used to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula (C₄H₃FN₂O₂).

-

Fragmentation (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to observe daughter ions.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion: The molecular formula C₄H₃FN₂O₂ has a monoisotopic mass of 130.0178 Da.

-

In positive ion mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 131.0251.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ will be observed at m/z 129.0106.

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: A common fragmentation for carboxylic acids is the loss of water (m/z 18.01) from the protonated molecular ion.

-

Loss of CO: Decarbonylation can lead to the loss of carbon monoxide (m/z 28.00).

-

Loss of COOH (Formic Acid): The most significant fragmentation is often the loss of the entire carboxylic acid group as formic acid (m/z 46.01), leading to a fragment corresponding to the 4-fluoropyrazole cation.

-

Conclusion

The comprehensive spectral analysis of this compound provides a robust and self-validating dataset for its unequivocal identification. The characteristic broad O-H and sharp C=O stretches in the IR spectrum confirm the carboxylic acid moiety. High-resolution mass spectrometry validates the elemental composition. Finally, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with their signature chemical shifts and distinct H-F and C-F coupling patterns, provides an unambiguous map of the atomic connectivity. Together, these techniques form an essential quality control protocol, ensuring the structural integrity of this valuable chemical building block for all subsequent scientific endeavors.

References

-

N. A. Meanwell, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information for general experimental procedures. Available at: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19754697, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

-

Wiley-VCH. NMR Spectra: A Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-pyrazole-3-carboxylic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1H-pyrazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The introduction of a fluorine atom at the C4 position of the pyrazole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on the preparation of its essential starting materials. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to inform experimental design and optimization. Detailed, step-by-step protocols for the synthesis of key precursors, such as ethyl 2-fluoro-3-oxobutanoate and diethyl 2-fluoro-3-oxosuccinate, are presented, alongside a discussion of the critical parameters influencing reaction outcomes.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can lead to profound changes in a molecule's conformation, pKa, and lipophilicity. In the context of pyrazole-containing compounds, which are themselves a privileged scaffold in medicinal chemistry, C4-fluorination offers a powerful tool for fine-tuning biological activity. This compound serves as a versatile synthon, enabling the introduction of this fluorinated core into a wide array of molecular architectures.

This guide will focus on the most prevalent and reliable methods for the synthesis of the key precursors to this compound, primarily fluorinated β-ketoesters. Understanding the synthesis of these starting materials is fundamental to the efficient and scalable production of the target compound.

Synthesis of Key Fluorinated β-Ketoester Starting Materials

The cornerstone of many synthetic routes to this compound is the use of α-fluoro-β-ketoesters. These compounds provide the necessary carbon framework and the strategically positioned fluorine atom for the subsequent pyrazole ring formation. Two of the most important precursors are ethyl 2-fluoro-3-oxobutanoate and diethyl 2-fluoro-3-oxosuccinate.

Synthesis of Ethyl 2-Fluoro-3-oxobutanoate

Ethyl 2-fluoro-3-oxobutanoate is a versatile precursor that can be synthesized through various methods, with the direct fluorination of ethyl 2-chloroacetoacetate being a common industrial approach.

Diagram of the Synthetic Workflow for Ethyl 2-Fluoro-3-oxobutanoate:

Caption: Synthesis of Ethyl 2-fluoro-3-oxobutanoate.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxobutanoate

This protocol is based on a patented industrial process and should be performed by trained personnel with appropriate safety precautions.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Anhydrous hydrofluoric acid (HF)

-

Fluorine gas (typically diluted with an inert gas like nitrogen)

-

Fluorine-compatible surfactant (e.g., perfluorobutyl sulfonic acid)

-

Nitrogen gas

-

Reaction vessel suitable for handling fluorine and HF

Procedure:

-

Reaction Setup: In a specialized reaction kettle, combine ethyl 2-chloroacetoacetate, anhydrous hydrofluoric acid (acting as both a solvent and a catalyst), and a fluorine surfactant.

-

Cooling: Cool the reaction mixture to a low temperature, typically between -10°C and -5°C, with constant stirring.

-

Fluorination: Introduce a mixture of fluorine gas and nitrogen into the cooled reaction mixture at a controlled rate. The use of excess fluorine gas can help drive the reaction to completion.

-

Monitoring and Completion: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS). Once the starting material is consumed, stop the flow of the fluorine-nitrogen mixture.

-

Work-up: Allow the reaction mixture to warm to room temperature. Purge the reactor with nitrogen gas to remove any residual HF and other volatile impurities.

-

Purification: The crude ethyl 2-fluoro-3-oxobutanoate can be purified by vacuum distillation to yield the final product with high purity.

Causality Behind Experimental Choices:

-

Low Temperature: The direct fluorination with elemental fluorine is a highly exothermic and reactive process. Low temperatures are crucial to control the reaction rate, minimize side reactions, and prevent degradation of the starting material and product.

-

Hydrofluoric Acid as Catalyst and Solvent: HF facilitates the halogen exchange reaction and provides a suitable medium for the reaction.

-

Fluorine Surfactant: The surfactant aids in the uniform mixing of the reactants, which is particularly important in a gas-liquid reaction, and can help to suppress side reactions.

Synthesis of Diethyl 2-fluoro-3-oxosuccinate

Diethyl 2-fluoro-3-oxosuccinate is another key precursor, which can be prepared via a Claisen condensation reaction.

Diagram of the Synthetic Workflow for Diethyl 2-fluoro-3-oxosuccinate:

Caption: Synthesis of Diethyl 2-fluoro-3-oxosuccinate.

Experimental Protocol: Synthesis of Diethyl 2-fluoro-3-oxosuccinate

This protocol is a general representation of a Claisen condensation and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Diethyl oxalate

-

Ethyl fluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

Acid for work-up (e.g., dilute HCl or acetic acid)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., NaH) and the anhydrous solvent.

-

Addition of Reactants: A mixture of diethyl oxalate and ethyl fluoroacetate is added dropwise to the stirred suspension of the base at a controlled temperature (often at or below room temperature).

-

Reaction: The reaction mixture is stirred for several hours at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the careful addition of a dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Mechanistic Insights: The Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from the ester with an α-hydrogen (in this case, ethyl fluoroacetate) by the strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester (diethyl oxalate). The subsequent loss of an ethoxide group from the tetrahedral intermediate yields the β-ketoester product.[2]

Formation of the 4-Fluoro-1H-pyrazole Ring: The Knorr Synthesis

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of synthesizing this compound, the fluorinated β-ketoesters prepared in the previous step are reacted with hydrazine hydrate.

Diagram of the Knorr Pyrazole Synthesis:

Caption: Knorr synthesis of the pyrazole ring and subsequent hydrolysis.

Experimental Protocol: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

Materials:

-

Diethyl 2-fluoro-3-oxosuccinate (or ethyl 2-fluoro-3-oxobutanoate)

-

Hydrazine hydrate

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the fluorinated β-ketoester in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the ethyl 4-fluoro-1H-pyrazole-3-carboxylate.

Regioselectivity in the Knorr Pyrazole Synthesis

When using unsymmetrical β-dicarbonyl compounds, the Knorr synthesis can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydrazine. In the case of fluorinated β-ketoesters, the carbonyl group adjacent to the electron-withdrawing fluoroalkyl group is generally more electrophilic and thus more susceptible to the initial attack by a hydrazine nitrogen atom.[4] The choice of solvent can also play a crucial role in directing the regioselectivity, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) having been shown to improve the regiochemical outcome.[4] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with hydrazine in attacking the more reactive carbonyl group.[4]

Final Step: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.

Experimental Protocol: Hydrolysis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

Materials:

-

Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

-

Aqueous base (e.g., NaOH or KOH solution) or acid (e.g., HCl)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Reaction Setup: Dissolve the ethyl 4-fluoro-1H-pyrazole-3-carboxylate in a mixture of the chosen solvent and the aqueous base or acid.

-

Hydrolysis: Heat the reaction mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up:

-

For basic hydrolysis: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid can be collected by filtration.

-

For acidic hydrolysis: Cool the reaction mixture and neutralize with a base. The product can then be extracted with an organic solvent.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Data Summary

| Starting Material | Reagents | Product | Typical Yield | Reference(s) |

| Ethyl 2-chloroacetoacetate | F₂/N₂, HF, surfactant | Ethyl 2-fluoro-3-oxobutanoate | High | |

| Diethyl oxalate, Ethyl fluoroacetate | NaH or NaOEt | Diethyl 2-fluoro-3-oxosuccinate | Good to High | [5][6] |

| Diethyl 2-fluoro-3-oxosuccinate | Hydrazine hydrate, Ethanol/Acetic acid | Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | Good | |

| Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | NaOH(aq) or HCl(aq) | This compound | High |

Conclusion

The synthesis of this compound relies on a well-established yet nuanced series of reactions. The successful preparation of this valuable building block hinges on the efficient synthesis of its fluorinated β-ketoester precursors and the controlled execution of the Knorr pyrazole synthesis. By understanding the underlying mechanisms and the critical experimental parameters, researchers can optimize these synthetic routes for both laboratory-scale and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to confidently access this important fluorinated pyrazole intermediate.

References

- Fabbrica Italiana Sintetici S.p.A. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (EP4219454A1). Google Patents.

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

-

Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Nayak, S. K., et al. (2014). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Journal of Molecular Structure, 1074, 46-51. Retrieved from [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]

- Syngenta Participations AG. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (WO2012025469A1). Google Patents.

-

Willson Research Group. (2019). The Claisen Condensation. Retrieved from [Link]

-

Seebach, D., Aebi, J., & Wasmuth, D. (1984). Diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. Organic Syntheses, 63, 109. Retrieved from [Link]

-

Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120. Retrieved from [Link]

-

Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1319-1331. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

European Patent Office. (2022). Halogen substituted compound, and preparation method therefor and application thereof. (EP 4008715 A1). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Fujimoto, T., et al. (2006). Synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 83, 193. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]

-

El-Shehry, M. F., et al. (2012). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. E-Journal of Chemistry, 9(3), 1339-1346. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632–11637. Retrieved from [Link]

-

Li, Y., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Chemistry – An Asian Journal, 17(13), e202200259. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

-

Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Al-Nahrain Journal of Science, 21(4), 30-37. Retrieved from [Link]

-

Hosseini-Sarvari, M., & Etemad, S. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 21(3), 780-786. Retrieved from [Link]

-

Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4640–4643. Retrieved from [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Retrieved from [Link]

-

El-Shehry, M. F., et al. (2012). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1185-1194. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-fluoro-3-oxobutanoate. Retrieved from [Link]

- Bayer CropScience AG. (2020). Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles. (EP 3650443 A1). Google Patents.

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). [Video]. YouTube. Retrieved from [Link]

Sources

The Strategic Deployment of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] Its prevalence in over 40 FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3][4] The pyrazole core can serve as a bioisostere for other aromatic systems like benzene, often leading to enhanced potency and improved physicochemical characteristics such as solubility and lipophilicity.[5] The strategic introduction of a fluorine atom onto this already valuable scaffold, specifically at the 4-position, alongside a carboxylic acid at the 3-position, creates a powerful building block for the generation of novel therapeutics. This guide provides an in-depth technical exploration of 4-fluoro-1H-pyrazole-3-carboxylic acid, from its synthesis and chemical rationale to its application in contemporary drug discovery programs, with a particular focus on the development of kinase inhibitors.

The Rationale for Fluorination: A "Magic Bullet" in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of recently approved drugs being fluoro-pharmaceuticals.[6] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—confer a multitude of advantages.[7][8]

Key Physicochemical and Pharmacokinetic Advantages of Fluorination:

| Property Modified | Rationale and Impact on Drug Design |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots, prolonging a drug's half-life and improving its pharmacokinetic profile.[9][10] |

| Binding Affinity | The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[9] |

| pKa Modulation | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH. This can impact cell permeability, solubility, and target engagement.[8] |

| Conformational Control | The introduction of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation for optimal target binding.[8] |

| Lipophilicity | Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[9] |

The placement of a fluorine atom at the 4-position of the pyrazole ring is a strategic choice. This position is often solvent-exposed in ligand-protein complexes and can influence the electronic properties of the pyrazole ring system without sterically hindering key binding interactions.

Synthesis of the this compound Scaffold

The synthesis of polysubstituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, being a classic and versatile method.[11] However, the direct synthesis of this compound is not widely reported in the literature, necessitating a multi-step approach. A plausible and efficient synthetic strategy involves the preparation of a fluorinated β-ketoester followed by cyclization and subsequent hydrolysis.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate and its Hydrolysis

Part A: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired ethyl 4-fluoro-1H-pyrazole-3-carboxylate.

Part B: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 5 mL/mmol). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final this compound.

Application in Drug Design: A Focus on Kinase Inhibitors

The 1H-pyrazole-3-carboxamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[6][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

The this compound scaffold is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The carboxylic acid serves as a versatile handle for amide coupling with a diverse range of amines, allowing for the exploration of the solvent-exposed region of the kinase active site.

Figure 2: Diagram illustrating the key interactions of a pyrazole-based inhibitor with a kinase hinge region.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not extensively published, we can extrapolate from related pyrazole-based kinase inhibitors.[6][10]

-

N-1 Substitution: The N-1 position of the pyrazole ring is often a key point for modification to modulate selectivity and pharmacokinetic properties. Small alkyl groups or aromatic rings can be introduced here.

-

C-5 Substitution: The C-5 position can be substituted to probe a deeper hydrophobic pocket within the ATP-binding site.

-

Amide R-group: The amine coupled to the carboxylic acid is a critical determinant of potency and selectivity. This group extends into the solvent-exposed region and can be tailored to interact with specific residues outside the highly conserved hinge region, thereby achieving selectivity for a particular kinase.

Experimental Workflow for Derivative Synthesis and Evaluation

A typical drug discovery campaign utilizing the this compound scaffold would involve the parallel synthesis of a library of amide derivatives followed by in vitro screening.

Protocol: Amide Library Synthesis

-

Carboxylic Acid Activation: To a solution of this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: Add the desired amine (1.1 eq) to the activated carboxylic acid solution. Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.

-

Purification: Purify the resulting amide derivatives using preparative reverse-phase HPLC to obtain the final compounds for biological testing.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and the test compound at various concentrations in a kinase buffer. Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Future Directions and Conclusion

The this compound scaffold represents a highly promising, albeit synthetically challenging, starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the fluorine atom offers the potential for improved metabolic stability and target engagement, while the carboxylic acid functionality provides a versatile handle for the exploration of chemical diversity.

Future work in this area should focus on the development of a robust and scalable synthesis for the core scaffold. Furthermore, the generation and screening of diverse libraries of amide derivatives against a panel of kinases will be crucial for identifying potent and selective inhibitors. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation compounds based on this promising scaffold. As our understanding of the subtle yet powerful effects of fluorination continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- F. Hoffmann-La Roche A.-G. (2022). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof (EP4219454A1).

- El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(1), 1-21.

-

Lv, P.-C., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [Link]

-

Fan, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

- BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Herrera, A., et al. (2018). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Journal of Fluorine Chemistry, 214, 43-51. [Link]

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 324-332. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-809. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1835-1853.

-

Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1148-1155. [Link]

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).

-

Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]

- Process for the Preparation of Pyrazole Derivatives. (2016).

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020).

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 9. rcsb.org [rcsb.org]

- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Theoretical and Application-Oriented Guide to 4-Fluoro-1H-Pyrazole-3-Carboxylic Acid

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. The strategic introduction of a fluorine atom, as in 4-fluoro-1H-pyrazole-3-carboxylic acid, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other physicochemical properties. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic characteristics of this compound, leveraging established computational methodologies to predict its behavior and potential applications in drug discovery and materials science. While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document constructs a robust theoretical profile based on extensive research on analogous pyrazole derivatives.[1][2][3]

Part 1: Computational Chemistry as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the properties of molecular systems.[2][4] By solving the Schrödinger equation for a given molecule, we can accurately predict its geometry, electronic structure, and spectroscopic signatures. This section outlines a validated computational protocol for the theoretical investigation of this compound, based on methodologies successfully applied to similar pyrazole compounds.[1][5]

The Computational Workflow: A Step-by-Step Protocol

A reliable theoretical study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically achieved using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has shown to provide accurate results for similar heterocyclic systems.[1]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation.[5]

-

Electronic Property Analysis: Key electronic properties are then calculated from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions, and the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.[4][6][7]

-

Spectroscopic Prediction: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing further means for structural confirmation against experimental data.[2]

Caption: A typical computational workflow for the theoretical analysis of this compound.

Part 2: Predicted Molecular Properties

Based on DFT studies of analogous compounds, we can predict the key molecular properties of this compound.

Optimized Geometry and Structural Parameters

The optimized structure of this compound is expected to be largely planar, with the carboxylic acid group potentially showing some out-of-plane torsion. The pyrazole ring will exhibit bond lengths and angles characteristic of an aromatic system. The C-F bond will be a key feature, influencing the electronic distribution within the ring. The crystal structure of the closely related 4-fluoro-1H-pyrazole reveals a planar C₃FN₂ mean-plane, which supports the prediction of a planar pyrazole core in the title compound.[8]

| Parameter | Predicted Value Range | Significance |

| N-N Bond Length | 1.33 - 1.36 Å | Characteristic of the pyrazole ring.[1] |

| C-F Bond Length | 1.34 - 1.37 Å | Influences electronegativity and reactivity. |

| C=O Bond Length | 1.20 - 1.23 Å | Typical for a carboxylic acid. |

| O-H Bond Length | 0.96 - 0.98 Å | Involved in hydrogen bonding. |

Spectroscopic Signatures

The theoretical FT-IR spectrum would be characterized by several key vibrational modes:

-

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, indicative of the carboxylic acid hydroxyl group, likely involved in hydrogen bonding.[2]

-

N-H Stretch: A sharp to moderately broad peak around 3100-3200 cm⁻¹ from the pyrazole ring.[1]

-

C=O Stretch: A strong absorption band between 1700-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region, characteristic of the carbon-fluorine bond.

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The fluorine atom at the 4-position is expected to significantly influence the chemical shifts of the neighboring protons and carbons through its electron-withdrawing effect.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1] For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the carboxylic acid group and the pyrazole ring. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability.[2]

The MEP map visually represents the electrostatic potential on the molecule's surface.[6][7] For this compound, the MEP would likely show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring, indicating sites for nucleophilic attack.

Caption: A conceptual diagram of the predicted Molecular Electrostatic Potential (MEP) for this compound.

Part 3: Applications in Drug Discovery and Development

The structural and electronic features of this compound make it an attractive scaffold for the design of novel therapeutic agents.

Molecular Docking: A Tool for Target Identification

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[9] Given the prevalence of pyrazole-based compounds as enzyme inhibitors, this compound and its derivatives are promising candidates for docking studies against various targets, such as kinases, cyclooxygenases, and other enzymes implicated in disease.[3]

-

Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: The 3D structure of this compound is optimized as described in Part 1.

-

Docking Simulation: A docking algorithm is used to place the ligand into the protein's binding site in various conformations and orientations.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The insights gained from molecular docking can guide the synthesis of more potent and selective inhibitors. For instance, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the fluorinated pyrazole ring can engage in various hydrophobic and electrostatic interactions.[9]

Conclusion

This technical guide provides a comprehensive theoretical overview of this compound, grounded in established computational methodologies. While direct experimental data on this specific molecule is sparse, the predictive power of modern computational chemistry allows for a detailed characterization of its structural, spectroscopic, and electronic properties. The insights presented herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the rational design of novel molecules based on the this compound scaffold for applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Retrieved from [Link]

-